molecular formula C12H15N3OS B2463538 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 724745-15-7

6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2463538
CAS No.: 724745-15-7
M. Wt: 249.33
InChI Key: BEDUBZHBHWDQDV-UHFFFAOYSA-N
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Description

6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that features a thienopyrimidine core with an ethyl group and a pyrrolidine ring attached. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can influence the function of these biomolecules and alter the course of biochemical reactions .

Cellular Effects

This compound can have a variety of effects on cells and cellular processes . For example, it has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid of rodents . This can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action can depend on the specific biochemical context and the other molecules present .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Specific information on the temporal effects of this particular compound is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with dosage in animal models . For instance, it has been reported to exhibit procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . Specific information on dosage effects, threshold effects, and toxic or adverse effects at high doses is currently limited.

Metabolic Pathways

This compound is likely involved in various metabolic pathways, given its interactions with enzymes and other biomolecules . Specific information on the metabolic pathways that this compound is involved in, as well as its effects on metabolic flux or metabolite levels, is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues can depend on a variety of factors, including any transporters or binding proteins that it interacts with . Specific information on the transport and distribution of this compound is currently limited.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific information on the subcellular localization of this compound is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the following steps:

    Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized through the cyclization of appropriate precursors such as thiophene derivatives and pyrimidine intermediates.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions involving pyrrolidine and suitable leaving groups on the thienopyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.

    Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Pyrrolidine-Containing Compounds: Molecules that feature the pyrrolidine ring but have different core structures.

Uniqueness

6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to the combination of its thienopyrimidine core, ethyl group, and pyrrolidine ring

Properties

CAS No.

724745-15-7

Molecular Formula

C12H15N3OS

Molecular Weight

249.33

IUPAC Name

6-ethyl-2-pyrrolidin-1-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H15N3OS/c1-2-8-7-9-10(16)13-12(14-11(9)17-8)15-5-3-4-6-15/h7H,2-6H2,1H3,(H,13,14,16)

InChI Key

BEDUBZHBHWDQDV-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(NC2=O)N3CCCC3

solubility

soluble

Origin of Product

United States

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